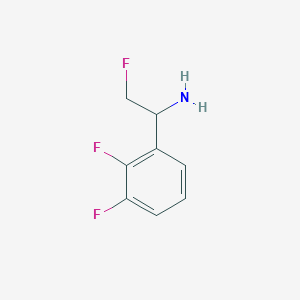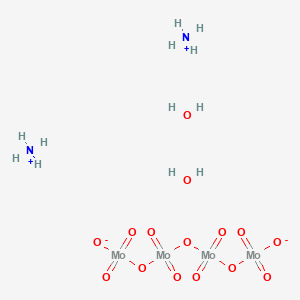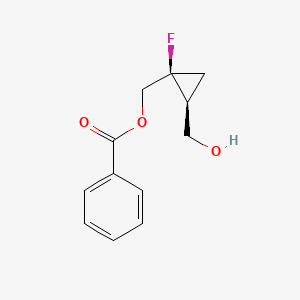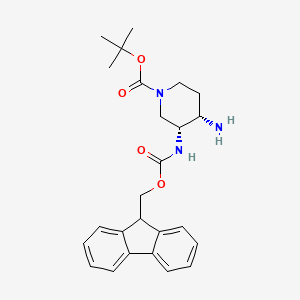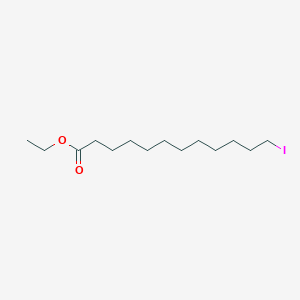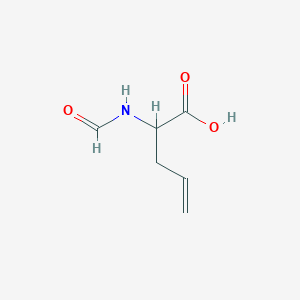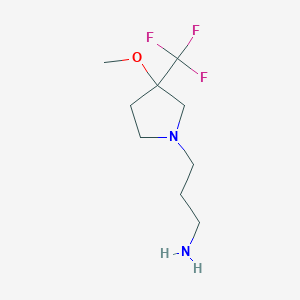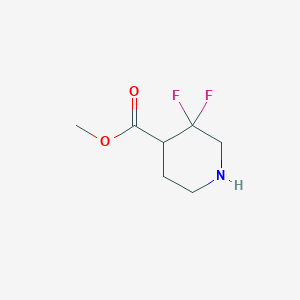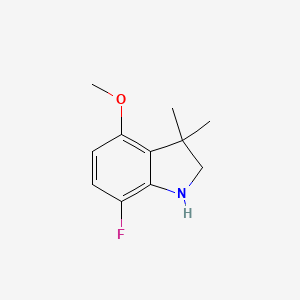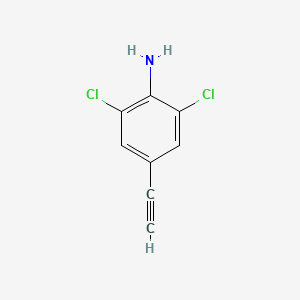
2,6-Dichloro-4-ethynylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-ethynylaniline is an organic compound with the molecular formula C8H5Cl2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-ethynylaniline typically involves the halogenation of aniline derivatives followed by the introduction of the ethynyl group. One common method is the chlorination of 4-ethynylaniline using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process involving the chlorination of aniline derivatives followed by the introduction of the ethynyl group. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The final product is typically purified through recrystallization or distillation.
化学反应分析
Types of Reactions
2,6-Dichloro-4-ethynylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted anilines, while oxidation can produce aldehydes, ketones, or carboxylic acids.
科学研究应用
2,6-Dichloro-4-ethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-4-ethynylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethynyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
2,6-Dichloroaniline: Lacks the ethynyl group and has different chemical properties and applications.
4-Ethynylaniline: Lacks the chlorine atoms and has different reactivity and uses.
2,6-Dichloro-4-nitroaniline: Contains a nitro group instead of an ethynyl group, leading to different chemical behavior and applications.
Uniqueness
2,6-Dichloro-4-ethynylaniline is unique due to the presence of both chlorine atoms and the ethynyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.
属性
分子式 |
C8H5Cl2N |
|---|---|
分子量 |
186.03 g/mol |
IUPAC 名称 |
2,6-dichloro-4-ethynylaniline |
InChI |
InChI=1S/C8H5Cl2N/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H,11H2 |
InChI 键 |
KUCTZDICHASXFH-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C(=C1)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13333944.png)
![8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13333948.png)
![11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13333956.png)
